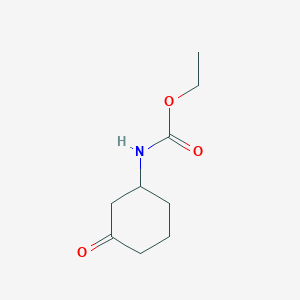

Ethyl (3-oxocyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3-oxocyclohexyl)carbamate is an organic compound with the chemical formula C9H15NO3. It is a derivative of carbamic acid and features a cyclohexyl ring with a keto group at the 3-position and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-oxocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-oxocyclohexanecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of 3-oxocyclohexanecarboxylic acid.

Reduction: Formation of ethyl (3-hydroxycyclohexyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the substituent used.

Scientific Research Applications

Ethyl (3-oxocyclohexyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations

Mechanism of Action

The mechanism of action of ethyl (3-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl (3-oxocyclohexyl)carbamate can be compared with other carbamate derivatives such as:

Ethyl carbamate: Known for its carcinogenic properties and presence in fermented foods.

Methyl carbamate: Used in the production of pesticides and as a chemical intermediate.

Propyl carbamate: Similar in structure but with different physical and chemical properties.

Biological Activity

Ethyl (3-oxocyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

- Molecular Formula : C11H19NO3

- Molecular Weight : 213.27 g/mol

The compound features a carbamate functional group attached to a cyclohexane ring with a keto substituent, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Notably, carbamates are known for their reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission but also poses risks for toxicity at high concentrations .

Biological Activity and Pharmacological Effects

1. Enzyme Inhibition:

this compound has been shown to inhibit AChE, similar to other carbamate compounds. This inhibition can lead to various physiological effects, including muscle contraction and increased glandular secretions. However, excessive inhibition may result in cholinergic toxicity .

2. Antioxidant Activity:

Research indicates that certain carbamates possess antioxidant properties, which may mitigate oxidative stress-related damage in cells. This activity is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases .

3. Genotoxicity:

Studies have highlighted the genotoxic potential of ethyl carbamate derivatives, including this compound. It has been observed that these compounds can bind covalently to DNA, leading to mutations and potentially contributing to carcinogenesis .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| AChE Inhibition | Reversible binding to AChE | , |

| Antioxidant Effects | Scavenging free radicals | |

| Genotoxicity | DNA binding leading to mutations |

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in murine models subjected to oxidative stress. The results indicated that the compound significantly reduced markers of oxidative damage in neuronal tissues while enhancing cognitive function in behavioral tests .

Case Study: Toxicological Assessment

In a toxicological assessment involving rats, exposure to this compound resulted in elevated serum acetylcholine levels and subsequent cholinergic symptoms at higher doses. This underscores the importance of dose management when considering therapeutic applications .

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl N-(3-oxocyclohexyl)carbamate |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h7H,2-6H2,1H3,(H,10,12) |

InChI Key |

DGZDXQBBJXMZCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1CCCC(=O)C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.